2-(5-Chloro-2-nitrophenyl)acetonitrile

概要

説明

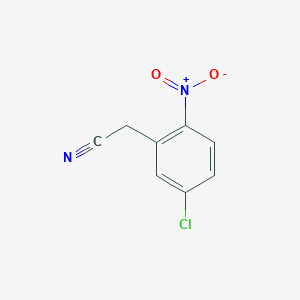

2-(5-Chloro-2-nitrophenyl)acetonitrile is an organic compound with the molecular formula C8H5ClN2O2. It is a derivative of acetonitrile, where the hydrogen atoms are replaced by a 5-chloro-2-nitrophenyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-nitrophenyl)acetonitrile typically involves the nitration of 5-chloro-2-nitrobenzyl chloride followed by a nucleophilic substitution reaction with sodium cyanide. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

化学反応の分析

Substitution Reactions

The chlorine atom at the 5-position and the nitro group at the 2-position activate the aromatic ring for nucleophilic substitution.

Key Observations :

-

Nucleophilic Aromatic Substitution (SNAr) :

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Piperidine | CH₃CN, 25°C, 8h | 2-(2-Nitro-5-piperidinophenyl)acetonitrile | 75% |

| Thiophenol | K₂CO₃, DMF, 80°C | 2-(2-Nitro-5-(phenylthio)phenyl)acetonitrile | 68% |

-

Halogen Exchange :

-

Bromine can replace chlorine under radical-initiated conditions (e.g., NBS, AIBN).

-

Reduction Reactions

The nitro group is reduced to an amine under controlled conditions, while the nitrile group remains intact or undergoes further transformation.

Key Pathways :

-

Nitro → Amine Reduction :

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂/Pd-C | EtOH, 25°C, 6h | 2-(5-Chloro-2-aminophenyl)acetonitrile | 90% |

| Na₂S₂O₄ | NH₃(aq), 80°C, 15min | 2-(5-Chloro-2-aminophenyl)acetonitrile | 65% |

-

Nitrile Reduction :

-

Lithium aluminum hydride (LiAlH₄) reduces the nitrile to a primary amine.

-

Oxidation Reactions

The nitrile group can be oxidized to carboxylic acids or ketones under harsh conditions.

Notable Reactions :

-

Nitrile → Carboxylic Acid :

-

Heating with concentrated H₂SO₄/H₂O₂ converts the nitrile to a carboxylic acid.

-

-

Electrochemical Oxidation :

Cyclization and Heterocycle Formation

The nitrile group participates in cyclization reactions to form nitrogen- or sulfur-containing heterocycles.

Examples :

-

Dithiazole Formation :

-

Treatment with disulfur dichloride (S₂Cl₂) in CH₂Cl₂ yields 4-chloro-1,2,3-dithiazolium chlorides, which are precursors to thiadiazoles .

-

-

Thiadiazole Synthesis :

Mechanistic Insights

-

Electronic Effects :

-

Solvent Influence :

科学的研究の応用

Agrochemical Applications

Pesticide Intermediate

One of the primary applications of 2-(5-Chloro-2-nitrophenyl)acetonitrile is as an intermediate in the synthesis of pesticides and other agrochemicals. Its structure allows it to participate in reactions that yield effective pest control agents. The compound's ability to modify biological pathways in pests makes it a valuable asset in developing new formulations that target specific pest populations while minimizing environmental impact .

Pharmaceutical Applications

Drug Development

In the pharmaceutical industry, this compound serves as a crucial building block for synthesizing various therapeutic agents. Its derivatives have been investigated for their potential as α2-adrenoceptor ligands, which are important in treating conditions such as hypertension and anxiety disorders. The compound's structural features facilitate interactions with biological targets, making it a candidate for further pharmacological studies .

Synthetic Chemistry Applications

Heterocyclic Synthesis

The compound is also utilized in synthetic chemistry for the preparation of heterocyclic compounds. It can undergo various chemical transformations, including nucleophilic substitutions and cyclization reactions, leading to the formation of complex molecular architectures. This property is exploited in developing new materials and fine chemicals that have applications across multiple industries, including electronics and materials science .

- Synthesis of Pesticides : Research has demonstrated the effectiveness of using this compound as an intermediate in synthesizing novel insecticides that exhibit high selectivity towards target pests while being less harmful to non-target organisms .

- Pharmacological Evaluation : A study focusing on the α2-adrenoceptor antagonistic activity of derivatives synthesized from this compound showed promising results, indicating potential therapeutic uses for managing anxiety-related disorders .

- Development of New Heterocycles : Innovative synthetic routes involving this compound have led to the discovery of new heterocyclic compounds with enhanced properties for material science applications, including conductivity and thermal stability .

作用機序

The mechanism of action of 2-(5-Chloro-2-nitrophenyl)acetonitrile largely depends on its chemical structure. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological molecules. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various biologically active compounds. These interactions can affect molecular targets such as enzymes, receptors, and DNA, influencing various biochemical pathways.

類似化合物との比較

Similar Compounds

2-Nitrophenylacetonitrile: Similar structure but lacks the chloro substituent.

5-Chloro-2-nitrobenzyl chloride: Precursor in the synthesis of 2-(5-Chloro-2-nitrophenyl)acetonitrile.

2-(5-Chloro-2-nitrophenyl)ethanol: Similar structure with an alcohol group instead of a nitrile group.

Uniqueness

This compound is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and biological activity

生物活性

2-(5-Chloro-2-nitrophenyl)acetonitrile, with the chemical formula C9H7ClN2O2, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C9H7ClN2O2

- Molecular Weight : 196.62 g/mol

- CAS Number : 72301-65-6

The biological activity of this compound can be attributed to its interactions with various biological targets:

- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it acts as an inhibitor of PqsD, a key enzyme in the biosynthesis of signal molecules in Pseudomonas aeruginosa, which is crucial for bacterial communication and biofilm formation .

- Antimicrobial Activity : Studies have indicated that compounds with similar nitrophenyl structures exhibit significant antibacterial and antifungal properties. The presence of electron-withdrawing groups like chlorine enhances the inhibitory effects against various bacterial strains .

Biological Activity Overview

The biological activities associated with this compound include:

- Antimicrobial Effects : Exhibits inhibitory action against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest that modifications to the nitrophenyl group can significantly enhance antimicrobial potency .

- Cytotoxicity : Preliminary studies indicate potential cytotoxic effects against certain cancer cell lines, although further research is necessary to elucidate the underlying mechanisms and therapeutic potential .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

A study focused on the structure-activity relationship (SAR) of nitrophenyl derivatives found that introducing a nitro group at specific positions on the phenyl ring significantly enhanced antimicrobial activity. For example, compounds with substitutions similar to those in this compound showed improved inhibition zones against Staphylococcus aureus and Escherichia coli .

Case Study: Enzyme Targeting

Research has demonstrated that derivatives of this compound effectively inhibit the enzyme PqsD in Pseudomonas aeruginosa, leading to reduced biofilm formation. This inhibition is particularly relevant in the context of chronic infections where biofilms pose significant treatment challenges .

特性

IUPAC Name |

2-(5-chloro-2-nitrophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-7-1-2-8(11(12)13)6(5-7)3-4-10/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSTBSJBPGRATIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CC#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379485 | |

| Record name | 2-(5-chloro-2-nitrophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72301-65-6 | |

| Record name | 2-(5-chloro-2-nitrophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。